molecular formula C27H19NO7S B12709757 m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate CAS No. 5517-35-1

m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate

Cat. No.: B12709757
CAS No.: 5517-35-1
M. Wt: 501.5 g/mol
InChI Key: GDBXXYSGUYHFMZ-UHFFFAOYSA-N
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Description

It is an intermediate in the biosynthesis of heme, which is essential for oxygen transport and energy production in living organisms . Aminolevulinic acid is used in medical and scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminolevulinic acid can be synthesized through several methods. One common synthetic route involves the condensation of glycine with succinyl-CoA, catalyzed by the enzyme aminolevulinic acid synthase. This reaction occurs under physiological conditions and is a key step in the heme biosynthesis pathway .

Industrial Production Methods

Industrial production of aminolevulinic acid typically involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce aminolevulinic acid. The fermentation process is optimized to maximize yield and purity, and the compound is subsequently extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

Aminolevulinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving aminolevulinic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving aminolevulinic acid include protoporphyrin IX, heme, and various intermediates in the heme biosynthesis pathway .

Scientific Research Applications

Aminolevulinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aminolevulinic acid involves its conversion to protoporphyrin IX, which accumulates in cells. When exposed to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is exploited in photodynamic therapy to selectively target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to aminolevulinic acid include:

Uniqueness

Aminolevulinic acid is unique due to its role as the first committed step in the heme biosynthesis pathway. Its ability to be converted into protoporphyrin IX and subsequently into heme makes it a critical compound in both biological and industrial processes .

Properties

CAS No.

5517-35-1

Molecular Formula

C27H19NO7S

Molecular Weight

501.5 g/mol

IUPAC Name

(3-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate

InChI

InChI=1S/C27H19NO7S/c1-15-5-4-6-17(13-15)35-36(32,33)18-11-9-16(10-12-18)34-22-14-21(29)23-24(25(22)28)27(31)20-8-3-2-7-19(20)26(23)30/h2-14,29H,28H2,1H3

InChI Key

GDBXXYSGUYHFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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